molecular formula C10H14 B166113 1,2,4,5-Tetramethylbenzene CAS No. 95-93-2

1,2,4,5-Tetramethylbenzene

Cat. No.: B166113
CAS No.: 95-93-2
M. Wt: 134.22 g/mol
InChI Key: SQNZJJAZBFDUTD-UHFFFAOYSA-N
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Description

1,2,4,5-Tetramethylbenzene, also known as this compound, is an organic compound with the chemical formula C₆H₂(CH₃)₄. It is a colorless solid with a sweet odor and is classified as an alkylbenzene. This compound is one of three isomers of tetramethylbenzene, the other two being prehnitene (1,2,3,4-tetramethylbenzene) and isodurene (1,2,3,5-tetramethylbenzene). The compound is notable for its high melting point of 79.2°C, which reflects its high molecular symmetry .

Mechanism of Action

Target of Action

Durene, also known as 1,2,4,5-tetramethylbenzene, is primarily used in the production of high-end polyesters . It is synthesized by methylation of 1,2,4-trimethylbenzene (1,2,4-TriMB) with syngas over a bifunctional catalyst . The primary targets of Durene are therefore the molecules involved in these industrial processes.

Mode of Action

Durene interacts with its targets through a process of methylation. In the synthesis of Durene, 1,2,4-TriMB undergoes methylation with syngas over a bifunctional catalyst ZnZrOx–HZSM-5 (ZZO–Z5) . The introduction of Cu into ZZO reduces the apparent activation energy and increases the adsorption of CO and the formation of intermediate CHxO* (x = 1–3) . This process involves CO hydrogenation on 5CuZZO to generate the reactive methylation species CHxO*, which migrates to the Z5 pore for 1,2,4-TriMB methylation to form Durene .

Biochemical Pathways

The biochemical pathways affected by Durene primarily involve the synthesis of high-end polyesters . The methylation process of 1,2,4-TriMB with syngas over a bifunctional catalyst leads to the formation of Durene . This process is a key step in the production of these polyesters.

Result of Action

The result of Durene’s action is the production of high-end polyesters . The methylation process leads to over 90% Durene selectivity in tetramethylbenzene and 56.5% tetramethylbenzene selectivity in hydrocarbons with 21.3% 1,2,4-TriMB conversion .

Action Environment

The action of Durene is influenced by various environmental factors. For instance, the methylation process of 1,2,4-TriMB with syngas over a bifunctional catalyst was obtained at 320 °C and 3.0 MPa . Furthermore, Durene tends to crystallize due to its high melting temperature of 79 °C, which can influence its action, efficacy, and stability .

Preparation Methods

1,2,4,5-Tetramethylbenzene can be synthesized through several methods:

    Methylation of Xylene: One common method involves the methylation of xylene using methyl chloride in the presence of anhydrous aluminum chloride as a catalyst.

    Methanol to Gasoline Process: In industrial settings, durene is produced as a byproduct of the methanol to gasoline (MTG) process.

    Stripping Crystallization: A newer method involves the purification of durene from a mixture of durene and isodurene using stripping crystallization.

Chemical Reactions Analysis

1,2,4,5-Tetramethylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4,5-Tetramethylbenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,2,4,5-Tetramethylbenzene is compared with its isomers, prehnitene and isodurene:

This compound’s high melting point and symmetrical structure make it unique among its isomers, providing distinct advantages in certain industrial applications.

Properties

IUPAC Name

1,2,4,5-tetramethylbenzene
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InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
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InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1C)C)C
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Molecular Formula

C10H14
Record name 1,2,4,5-TETRAMETHYLBENZENE
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DSSTOX Substance ID

DTXSID1029124
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Molecular Weight

134.22 g/mol
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Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO]
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Boiling Point

386.2 °F at 760 mmHg (NTP, 1992)
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Flash Point

130 °F (NFPA, 2010), 74 °C
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Density

0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

95-93-2
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Melting Point

174.6 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
Quantity
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ethanol dimethylether
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C8
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Name
tri-methyl benzenes
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Name
tetramethyl benzenes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetramethylbenzene
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Reactant of Route 4
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Reactant of Route 6
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